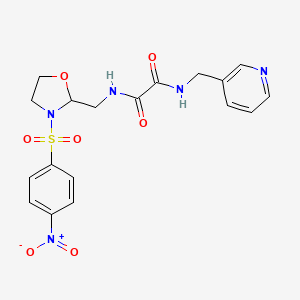

N1-((3-((4-硝基苯基)磺酰基)噁唑烷-2-基)甲基)-N2-(吡啶-3-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19N5O7S and its molecular weight is 449.44. The purity is usually 95%.

BenchChem offers high-quality N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物中存在的噁唑烷-2-酮核在抗菌剂的背景下引起了人们的关注。利奈唑胺是一种著名的基于噁唑烷-2-酮的抗生素,已进入医药市场,并具有独特的行动机制。它通过与核糖体肽基转移酶中心结合来抑制细菌蛋白质合成。 利奈唑胺对革兰氏阳性细菌有效,包括耐甲氧西林金黄色葡萄球菌(MRSA)和耐万古霉素肠球菌(VRE) 。研究人员继续探索其他噁唑烷-2-酮衍生物的抗菌潜力。

化学教育

该化合物的复杂结构为教学提供了绝佳的机会。教育工作者可以利用它来阐明与杂环化学、官能团和药物设计原理相关的概念。

总之,“N1-((3-((4-硝基苯基)磺酰基)噁唑烷-2-基)甲基)-N2-(吡啶-3-基甲基)草酰胺”在抗菌研究、合成有机化学、药物开发和材料科学领域具有前景。 它的多方面性质促使人们在各个科学学科中进行进一步探索 .

生物活性

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including an oxazolidine ring, a sulfonamide moiety, and a pyridyl group. Its molecular formula is C21H24N4O7S, with a molecular weight of approximately 476.5 g/mol. The presence of the 4-nitrophenyl group enhances its chemical reactivity, which is crucial for its biological activity.

Key Structural Features:

- Oxazolidine Ring : Associated with antibacterial properties.

- Sulfonamide Moiety : Potential for enzyme inhibition.

- Pyridyl Group : May enhance binding affinity to biological targets.

Synthesis

The synthesis of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic synthesis techniques. A general synthetic route includes:

- Formation of Oxazolidine Intermediate : Reaction of an amino alcohol with a carbonyl compound.

- Introduction of Sulfonyl Group : Sulfonylation using a sulfonyl chloride derivative.

- Final Oxalamide Linkage : Coupling reactions to form the final product.

Antibacterial Properties

Preliminary studies suggest that compounds similar to N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide may exhibit antibacterial activity by inhibiting key enzymes involved in bacterial cell wall synthesis. The oxazolidine structure is particularly noted for its role in developing antibiotics.

Anti-inflammatory and Anticancer Potential

Research indicates that this compound may modulate signaling pathways related to inflammation and cancer progression. The ability to interact with various biological targets suggests potential applications in treating inflammatory diseases and certain types of cancer.

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy against common pathogens.

- Methodology : In vitro assays measured the Minimum Inhibitory Concentration (MIC).

- Results : Showed promising inhibition against Gram-positive bacteria, indicating potential as an antibiotic candidate.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To explore the modulation of NF-kB signaling pathways.

- Methodology : Cellular assays using inflammatory stimuli were conducted.

- Results : The compound significantly reduced the expression of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.

属性

IUPAC Name |

N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O7S/c24-17(20-11-13-2-1-7-19-10-13)18(25)21-12-16-22(8-9-30-16)31(28,29)15-5-3-14(4-6-15)23(26)27/h1-7,10,16H,8-9,11-12H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPPXEUIGASYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。